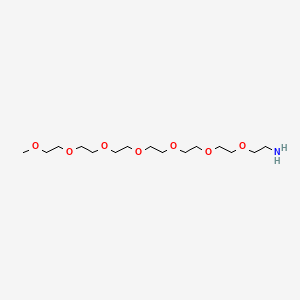
2,5,8,11,14,17,20-Heptaoxadocosan-22-amin
Übersicht
Beschreibung
“2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” is a monodisperse polyethylene glycol (PEG) derivative with an amine group . The amine group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it useful in various applications .
Molecular Structure Analysis
The molecular formula of “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” is C15H33NO7 . Its InChI code is 1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 .
Chemical Reactions Analysis
As mentioned earlier, the amine group in “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” can react with carboxylic acids, activated NHS esters, and carbonyls . This makes it a versatile reagent in bioconjugation, drug delivery, and surface functionalization
Wissenschaftliche Forschungsanwendungen
Biokonjugation
Biokonjugation ist eine chemische Strategie zur Bildung einer stabilen kovalenten Bindung zwischen zwei Molekülen. “2,5,8,11,14,17,20-Heptaoxadocosan-22-amin” kann in der Biokonjugation verwendet werden, um Biomoleküle für verschiedene Forschungsanwendungen zu verknüpfen .
Arzneimittelfreisetzung
Diese Verbindung kann in Systemen zur Arzneimittelabgabe verwendet werden. Sie kann verwendet werden, um die Eigenschaften von Arzneimittelmolekülen zu modifizieren, um ihre Löslichkeit, Stabilität und Bioverfügbarkeit zu verbessern .
PEG-Hydrogel
“this compound” kann bei der Bildung von PEG (Polyethylenglykol)-Hydrogelen verwendet werden. Diese Hydrogele finden Anwendung in der Gewebezüchtung und regenerativen Medizin .
Vernetzer
Diese Verbindung kann als Vernetzer in der Polymerchemie wirken. Vernetzer werden verwendet, um Verbindungen zwischen großen Molekülen herzustellen, die die Eigenschaften des resultierenden Materials verändern können .
Oberflächenfunktionalisierung
“this compound” kann zur Oberflächenfunktionalisierung verwendet werden. Dieser Prozess beinhaltet die Modifikation der Oberfläche eines Materials, um seine Eigenschaften zu verändern, was in einer Vielzahl von wissenschaftlichen und industriellen Anwendungen von Vorteil sein kann .
Wirkmechanismus
Target of Action
The primary target of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, also known as m-PEG7-Amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine acts as a linker molecule in the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The interaction between the compound and its targets leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By promoting the degradation of specific proteins, it can influence various cellular processes, including cell cycle progression, transcriptional regulation, and immune response .
Pharmacokinetics
As a pegylated compound, it is expected to have improved solubility and stability, which could enhance its bioavailability .
Result of Action
The molecular effect of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine’s action is the selective degradation of target proteins . This can lead to changes in cellular functions depending on the role of the degraded protein .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , suggesting that it may be sensitive to light, moisture, and temperature variations.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQSLHPGFFGOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596092 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170572-38-0 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




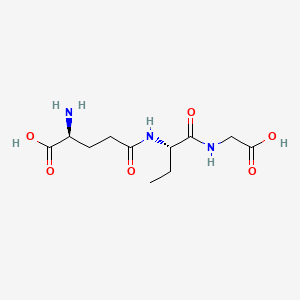

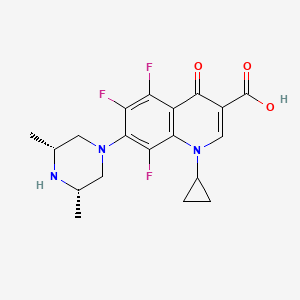
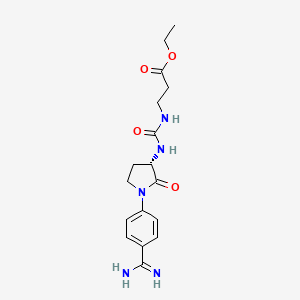

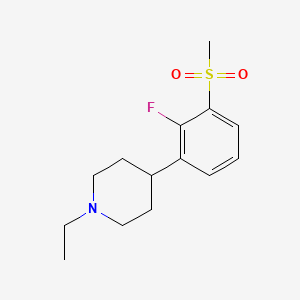

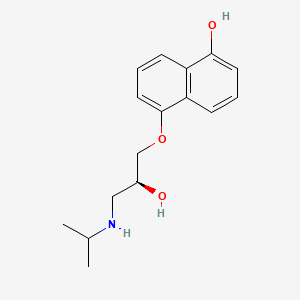
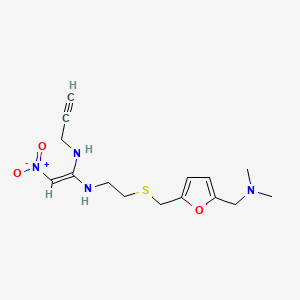
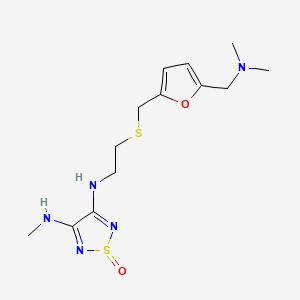

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)